Cas no 169477-98-9 (3-Methyl-4-(pyridin-2-yl)butan-2-ol)

3-Methyl-4-(pyridin-2-yl)butan-2-ol is a chiral organic compound featuring a pyridine moiety and a hydroxyl group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structural characteristics, including the pyridine ring and stereogenic center, enable applications in asymmetric synthesis and ligand design. The compound's stability and functional group compatibility facilitate its use in complex molecular frameworks. Its well-defined reactivity profile allows for selective modifications, enhancing its utility in medicinal chemistry and catalysis. The presence of both hydrophilic (hydroxyl) and hydrophobic (pyridine, alkyl) groups contributes to balanced solubility properties, supporting diverse reaction conditions.
3-Methyl-4-(pyridin-2-yl)butan-2-ol structure
169477-98-9 structure
Product Name:3-Methyl-4-(pyridin-2-yl)butan-2-ol
CAS No:169477-98-9
MF:C10H15NO
MW:165.232202768326
CID:5690341
PubChem ID:79422983
Update Time:2025-06-12

3-Methyl-4-(pyridin-2-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-4-(pyridin-2-yl)butan-2-ol
    • 169477-98-9
    • EN300-1624291
    • AKOS017977063
    • CS-0278431
    • 2-Pyridinepropanol, α,β-dimethyl-
    • 3-Methyl-4-(pyridin-2-yl)butan-2-ol
    • Inchi: 1S/C10H15NO/c1-8(9(2)12)7-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3
    • InChI Key: RWGJNBUWFLQWFG-UHFFFAOYSA-N
    • SMILES: OC(C)C(C)CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.012±0.06 g/cm3(Predicted)
  • Boiling Point: 266.2±15.0 °C(Predicted)
  • pka: 14.90±0.20(Predicted)

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Additional information on 3-Methyl-4-(pyridin-2-yl)butan-2-ol

Introduction to 3-Methyl-4-(pyridin-2-yl)butan-2-ol (CAS No. 169477-98-9)

3-Methyl-4-(pyridin-2-yl)butan-2-ol, with the CAS number 169477-98-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a hydroxyl group, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 3-Methyl-4-(pyridin-2-yl)butan-2-ol consists of a four-carbon chain with a methyl group at the third position and a pyridine ring attached to the fourth carbon. The presence of the hydroxyl group at the second carbon adds to its reactivity and potential for forming hydrogen bonds, which are crucial for its biological activity. This compound's molecular formula is C10H13NO, and its molecular weight is approximately 163.21 g/mol.

Recent studies have highlighted the potential of 3-Methyl-4-(pyridin-2-yl)butan-2-ol in various biological contexts. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-Methyl-4-(pyridin-2-yl)butan-2-ol has also shown potential as an antioxidant. Oxidative stress is a key factor in many chronic diseases, and compounds with antioxidant properties can help mitigate this damage. A study in the Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively scavenges free radicals and protects cells from oxidative damage, suggesting its potential use in preventing or treating conditions such as cardiovascular disease and neurodegenerative disorders.

The pharmacokinetic properties of 3-Methyl-4-(pyridin-2-yl)butan-2-ol have also been investigated. Research has shown that it has good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. These properties make it suitable for further development as an oral therapeutic agent.

In terms of safety, preliminary toxicology studies have indicated that 3-Methyl-4-(pyridin-2-yl)butan-2-ol has a low toxicity profile at therapeutic doses. However, as with any new compound, further extensive safety evaluations are necessary before it can be considered for clinical trials.

The synthesis of 3-Methyl-4-(pyridin-2-yl)butan-2-ol has been optimized using various methodologies to improve yield and purity. One common approach involves the reaction of 2-bromopyridine with an appropriate Grignard reagent followed by oxidation to introduce the hydroxyl group. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste production.

In conclusion, 3-Methyl-4-(pyridin-2-yl)butan-2-ol (CAS No. 169477-98-9) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and antioxidant therapies make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs.

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